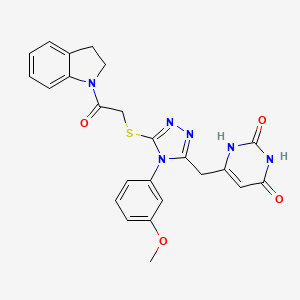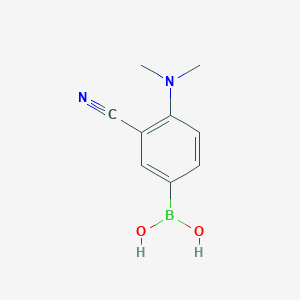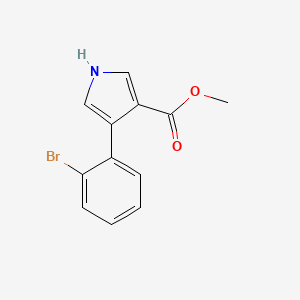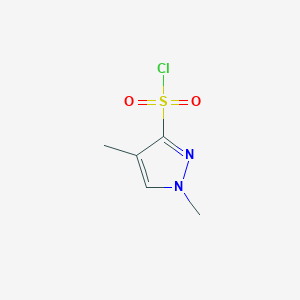
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFO is a fluorescent probe that can be used to label proteins and peptides. This labeling allows researchers to track and study the movement and interactions of these biomolecules in cells and tissues.
科学的研究の応用
Nonpeptidic Agonist of Urotensin-II Receptor
The compound N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery was made through a functional cell-based screen and has implications for pharmacological research and potential drug development. The compound showed selective activity and high potency, making it a valuable tool in studying the urotensin-II receptor and potentially leading to new therapeutic applications (Croston et al., 2002).
Alzheimer's Disease Research
In Alzheimer's disease research, a derivative of this compound was used in conjunction with positron emission tomography. This approach enabled the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and could assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Fluorescent Probe for Carbon Dioxide Detection
A fluorescent probe based on a core structure related to this compound was developed for the detection of low levels of carbon dioxide. This probe demonstrates significant potential for biological and medical applications due to its selective, fast, and iterative response to carbon dioxide (Wang et al., 2015).
Synthesis and Characterization of Novel Strontium Complexes
Research involving unsymmetrically functionalized β-diketimine ligands, which include structures related to this compound, led to the synthesis of novel strontium complexes. These complexes were characterized spectroscopically and through single crystal X-ray diffractometry, showcasing their potential as strontium precursors in various applications (George et al., 2012).
Development of Novel Fluorescent Perylene Bisimide
A highly water-soluble N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide was synthesized, derived from a similar chemical structure. This compound exhibits high fluorescence and solubility in water and other polar solvents, indicating its potential in various scientific applications (Boobalan et al., 2012).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-7-9-15(10-8-14)21-19(24)18(23)20-12-16(22(3)4)17-6-5-11-25-17/h5-11,13,16H,12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFMARFNPOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)







![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)
![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
